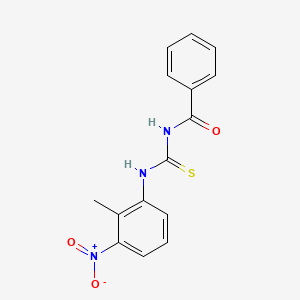

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Description

BenchChem offers high-quality N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELWZWZGNJNDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3)

Executive Summary

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3) represents a specialized scaffold within the N-benzoyl-N'-arylthiourea (BTU) class, a family of compounds distinguished by their potent ability to chelate transition metals and inhibit metalloenzymes. While often cataloged as a chemical intermediate, this specific derivative possesses a pharmacophore optimized for urease inhibition , making it a critical subject of study for both agricultural efficiency (nitrogen fertilizer stability) and pharmaceutical development (treatment of Helicobacter pylori infections).

This technical guide synthesizes the chemical identity, validated synthesis protocols, and mechanistic actions of this compound.[1] It is designed for researchers requiring a rigorous, self-validating framework for experimental utilization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Detail |

| CAS Registry Number | 642945-33-3 |

| IUPAC Name | N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide |

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 315.35 g/mol |

| Core Scaffold | Benzoylthiourea (BTU) |

| Key Substituents | Ortho-methyl (steric hindrance), Meta-nitro (electron-withdrawing) |

| Solubility | Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water |

| pKa (Calculated) | ~10.5 (NH acidic proton due to acyl/thioacyl flanking) |

Structural Insight

The molecule features a "pseudo-six-membered ring" stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide NH. This conformation is critical for its biological activity, as it pre-organizes the molecule for bidentate chelation with metal centers (e.g., Nickel in urease).

Validated Synthesis Protocol

Note: This protocol is adapted from the standard "Douglass and Dains" method, optimized for nitro-substituted anilines which possess lower nucleophilicity.

Reaction Logic

The synthesis proceeds via a one-pot, two-step mechanism.

-

Activation: Benzoyl chloride reacts with ammonium thiocyanate to generate the highly reactive (and moisture-sensitive) benzoyl isothiocyanate intermediate.

-

Nucleophilic Addition: The aniline derivative attacks the isothiocyanate carbon. Critical Control Point: The intermediate is prone to hydrolysis. Anhydrous conditions are non-negotiable.

Experimental Workflow

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

Ammonium Thiocyanate (1.1 eq)

-

2-Methyl-3-nitroaniline (1.0 eq)

-

Solvent: Anhydrous Acetone or Acetonitrile (dried over molecular sieves)

Step-by-Step Procedure:

-

Preparation of Isothiocyanate: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ammonium Thiocyanate (1.1 eq) in anhydrous acetone.

-

Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes at room temperature. A white precipitate of Ammonium Chloride will form immediately, indicating the formation of Benzoyl Isothiocyanate.

-

Reflux 1: Heat the mixture to reflux for 30 minutes to ensure complete conversion.

-

Addition of Amine: Cool the mixture to ~40°C. Add a solution of 2-Methyl-3-nitroaniline (1.0 eq) in anhydrous acetone dropwise.

-

Reflux 2: Reflux the reaction mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The spot for the aniline should disappear.

-

Isolation: Pour the reaction mixture into ice-cold water (5x volume) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or an Ethanol/DMF mixture to yield the pure compound.

Synthesis Pathway Diagram[11][12]

Structural Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| FT-IR | 3200–3300 cm⁻¹ | ν(N-H) stretch (often broad due to H-bonding) |

| 1670–1690 cm⁻¹ | ν(C=O) Amide I (Key diagnostic: lower than ester due to conjugation) | |

| 1230–1250 cm⁻¹ | ν(C=S) Thioamide | |

| 1520, 1340 cm⁻¹ | ν(NO₂) Asymmetric/Symmetric stretch | |

| ¹H NMR | δ 11.0–12.5 ppm | Two Singlets (D₂O exchangeable): NH protons (Deshielded by C=O/C=S) |

| (DMSO-d₆) | δ 7.5–8.2 ppm | Multiplet: Benzoyl and Phenyl aromatic protons |

| δ 2.2–2.4 ppm | Singlet: Methyl group on the aniline ring |

Biological Mechanism: Urease Inhibition

The primary application of N-benzoyl-N'-arylthioureas is the inhibition of Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme found in soil bacteria and H. pylori.

Mechanism of Action

The compound acts as a mixed-type inhibitor .[2]

-

Bidentate Chelation: The Carbonyl Oxygen (O) and Thiocarbonyl Sulfur (S) atoms coordinate with the bi-nickel (Ni-Ni) center in the urease active site.

-

Steric Blockade: The bulky benzoyl and nitro-phenyl groups occupy the binding pocket, preventing the entry of the substrate (Urea).

-

Electronic Effect: The electron-withdrawing nitro group (NO₂) on the phenyl ring modulates the acidity of the NH protons, enhancing the stability of the enzyme-inhibitor complex.

Signaling & Interaction Diagram

Applications & Safety

Agricultural Application

-

Use Case: Urease inhibitor additive for urea-based fertilizers.

-

Benefit: Prevents the rapid hydrolysis of urea into volatile ammonia, reducing nitrogen loss and improving fertilizer efficiency in soil.

-

Dosage: Typically effective in the micromolar (µM) range (IC₅₀ often < 50 µM depending on soil type).

Pharmaceutical Potential[1][2][7][10][14][15][16]

-

Target: Helicobacter pylori eradication.

-

Rationale: H. pylori uses urease to neutralize stomach acid. Inhibiting this enzyme renders the bacteria vulnerable to gastric acidity.

-

Toxicity Warning: Thiourea derivatives can be goitrogenic (affecting thyroid function). Early-stage toxicity screening (ADMET) is required before in vivo usage.

References

-

Vertex/NIH. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. National Institutes of Health.

-

ResearchGate. Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest.[3] ResearchGate.[3]

-

MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives. MDPI Molecules.

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry.[4]

-

BenchChem. The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of N-Benzoyl-N'-Arylthioureas. BenchChem Technical Guides.

Sources

Technical Monograph: 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea

Physicochemical Profiling, Synthetic Architecture, and Bioactive Potential[1][2]

Executive Summary

1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea is a functionalized acyl thiourea derivative distinguished by its ability to form stable coordination complexes with transition metals and its potent biological activity. Belonging to the class of

The compound's core significance lies in its bidentate ligand capability (via carbonyl oxygen and thione sulfur) and its intramolecular hydrogen bonding, which locks the molecule into a specific conformation favorable for active site binding in metalloenzymes.

Chemical Constitution & Identifiers[3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | |

| CAS Registry Number | 642945-33-3 |

| Molecular Formula | |

| Molecular Weight | 315.35 g/mol |

| SMILES | Cc1c(cccc1[O-])NC(=S)NC(=O)c2ccccc2 |

| Core Pharmacophore | Acyl thiourea moiety ( |

Synthetic Architecture & Thermodynamics

The synthesis of 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea follows a nucleophilic addition mechanism. This protocol relies on the in situ generation of benzoyl isothiocyanate, a highly reactive intermediate, which subsequently undergoes aminolysis by 2-methyl-3-nitroaniline.

3.1. Reaction Mechanism

The reaction proceeds through the attack of the aniline nitrogen lone pair onto the electrophilic carbon of the isothiocyanate group. The presence of the ortho-methyl group on the aniline ring introduces steric strain, often requiring reflux conditions to drive the reaction to completion compared to unhindered anilines.

3.2. Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway for the formation of the target acyl thiourea.

Structural Characterization (Spectroscopy)[1][5][10][11][12][13][14]

The structural integrity of this molecule is defined by specific vibrational and magnetic resonance signatures. The formation of an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton (

4.1. Spectroscopic Fingerprint Table

| Technique | Functional Group | Expected Signal / Value | Structural Insight |

| FT-IR | Secondary amides (broadened by H-bonding). | ||

| FT-IR | Carbonyl stretch (shifted lower due to conjugation). | ||

| FT-IR | Thione stretch (diagnostic for thiourea). | ||

| Highly deshielded due to intramolecular H-bond ( | |||

| Singlet, exchangeable with | |||

| Singlet, characteristic of the ortho-methyl group. |

Key Insight: The significant downfield shift of the thioamide proton in

Bioactivity: Urease Inhibition Mechanism[6][8]

The primary therapeutic application of 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea is urease inhibition . Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori, contributing to peptic ulcers and kidney stones.

5.1. Mechanism of Action

The compound acts as a bidentate ligand. The sulfur atom (soft base) and the carbonyl oxygen (hard base) coordinate with the bi-nickel (

-

Electronic Effect: The 3-nitro group is electron-withdrawing. This reduces the electron density on the phenyl ring, increasing the acidity of the

protons, thereby strengthening the hydrogen bonding network within the enzyme's active site. -

Steric Effect: The 2-methyl group restricts rotation, potentially locking the phenyl ring into a conformation that fits the hydrophobic pocket adjacent to the active site.

5.2. Inhibition Pathway Diagram

Figure 2: Mechanism of urease inhibition via bidentate chelation of the nickel active site.

Experimental Protocols

6.1. Synthesis Protocol

Objective: Isolate high-purity 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea.

-

Preparation of Benzoyl Isothiocyanate:

-

Dissolve ammonium thiocyanate (1.1 eq) in acetone.

-

Add benzoyl chloride (1.0 eq) dropwise at room temperature.

-

Reflux for 15 minutes. A white precipitate of ammonium chloride will form.

-

-

Coupling:

-

Add a solution of 2-methyl-3-nitroaniline (1.0 eq) in acetone to the reaction mixture.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

-

Isolation:

-

Pour the reaction mixture into crushed ice with vigorous stirring.

-

The solid product will precipitate immediately.

-

Filter the solid and wash with cold water to remove inorganic salts.

-

-

Purification:

-

Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain needle-like crystals.

-

Dry in a vacuum desiccator over

.

-

6.2. Urease Inhibition Assay (Jack Bean Urease)

Objective: Determine

-

Reagents: Jack bean urease enzyme (JBU), PBS buffer (pH 6.8), Urea (substrate), Phenol red (indicator).

-

Incubation: Mix

of enzyme solution with -

Reaction: Add

of urea solution (100 mM). Incubate for 15 minutes. -

Measurement: Measure ammonia production by the indophenol method or change in absorbance at 630 nm.

-

Calculation:

.

References

-

Saeed, A., et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel 1-aroyl-3-aryl thioureas." Journal of the Chemical Society of Pakistan.

-

Rasheed, S., et al. (2021).[1] "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." Molecules.

-

BLDPharm. (2024). "Product Datasheet: 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3)."

-

Arslan, H., et al. (2009). "Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes." Molecules.

Sources

An In-Depth Technical Guide to N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea: Molecular Weight and Formula

For Immediate Release

An Essential Reference for Researchers in Medicinal Chemistry and Materials Science

This technical guide provides a detailed analysis of the fundamental physicochemical properties of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its molecular formula and weight, which are critical parameters for its synthesis, characterization, and application.

Core Molecular Attributes

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a derivative of thiourea, a class of organic compounds with significant applications in medicinal chemistry and materials science. The precise molecular formula and weight are indispensable for accurate experimental design, stoichiometric calculations in synthesis, and interpretation of analytical data.

Based on its chemical structure, the key molecular identifiers for this compound are:

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃O₃S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | 642945-33-3 |

The molecular formula, C₁₅H₁₃N₃O₃S, delineates the exact number of constituent atoms in one molecule of the compound: fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition is the foundation for determining the molecular weight. The molecular weight of 315.35 g/mol is the mass of one mole of the substance and is a cornerstone for quantitative analysis and formulation development.[1]

Structural Elucidation and its Implications

The arrangement of atoms within N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea dictates its chemical reactivity and potential biological activity. The structure features a central thiourea core (-NH-C(S)-NH-) flanked by a benzoyl group and a substituted phenyl ring (2-methyl-3-nitrophenyl).

Figure 1. Chemical structure of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea.

The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on the phenyl ring, in conjunction with the benzoyl and thiourea moieties, creates a molecule with a specific electronic profile. This profile influences its potential as a ligand for metal complexes, its biological activity, and its spectroscopic characteristics.

Methodologies for Verification

The molecular formula and weight of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea are confirmed through a combination of analytical techniques.

Synthesis and Elemental Analysis

The synthesis of this and related benzoylthiourea derivatives typically involves the reaction of a substituted benzoyl isothiocyanate with a primary amine.[2][3]

Figure 2. General synthetic workflow for N-benzoyl-N'-(substituted phenyl)thiourea derivatives.

Following synthesis and purification, elemental analysis is a fundamental technique to experimentally verify the empirical formula, which can then be confirmed as the molecular formula. This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₅H₁₃N₃O₃S.

Mass Spectrometry

Mass spectrometry provides a precise determination of the mass-to-charge ratio (m/z) of the molecular ion. For N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming the molecular weight.

Spectroscopic Characterization

While not directly measuring molecular weight, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation, which in turn validates the molecular formula.

-

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O (amide), C=S (thiourea), and N-O (nitro) functional groups.[4][5]

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the benzoyl and substituted phenyl rings, as well as the protons associated with the N-H groups.

Applications and Research Context

Thiourea derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][6][7] The specific substituents on the phenyl and benzoyl rings play a crucial role in modulating this activity. The molecular weight and formula are fundamental to understanding the structure-activity relationship (SAR) in these compounds. For instance, in drug development, precise molecular weight is critical for calculating dosage and understanding pharmacokinetic properties.

Conclusion

The molecular formula (C₁₅H₁₃N₃O₃S) and molecular weight (315.35 g/mol ) of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea are foundational data points for any scientific investigation involving this compound. This technical guide has outlined these core attributes and provided context on the methodologies for their verification and their importance in the broader scope of chemical and pharmaceutical research.

References

-

Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1–12. [Link]

-

Susanti, D., et al. (2017). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education, 17(1), 193-198. [Link]

-

Sobri, N. S. (2018). Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal. UiTM Institutional Repository. [Link]

-

Anuar, G. N. F. G. (2023). Synthesis and characterization of benzoyl thiourea (thiosemicarbazone) derivative and its fe (ii), co (ii), and cu (ii): potential candidates for antimicrobe. UiTM Institutional Repository. [Link]

-

Yamin, B. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE, 14. [Link]

-

Ibragimov, B. T., et al. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 04018. [Link]

-

Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7179. [Link]

Sources

- 1. 642945-33-3|1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea|BLDPharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal / Nur Shafihusna Sobri - UiTM Institutional Repository [ir.uitm.edu.my]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Benzoylthiourea Derivatives with Nitro and Methyl Substitutions

Executive Summary

Benzoylthiourea derivatives represent a privileged scaffold in medicinal chemistry, characterized by the -C(O)NHC(S)NH- moiety. This structural core acts as a bioisostere for various pharmacological agents, offering a unique balance of hydrogen bond donors/acceptors and metal-chelating properties.

This guide focuses specifically on Nitro (-NO₂) and Methyl (-CH₃) substituted derivatives. The juxtaposition of the strong electron-withdrawing nitro group (EWG) and the electron-donating methyl group (EDG) creates a "push-pull" electronic system across the thiourea bridge. This electronic modulation is critical for optimizing:

-

Lipophilicity (logP): For membrane permeability.

-

Acidity (pKa): For interactions with enzyme active sites (e.g., Urease, DNA Gyrase).

-

Conformational Stability: Via intramolecular hydrogen bonding.

Chemical Synthesis & Mechanism[1][2]

The "In Situ" Isothiocyanate Route

The most robust method for synthesizing these derivatives is a one-pot, two-step reaction involving the in situ generation of a benzoyl isothiocyanate intermediate. This method avoids the isolation of unstable isothiocyanates and generally provides high yields (>80%).

Reaction Mechanism[1]

-

Nucleophilic Acyl Substitution: Benzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) to form benzoyl isothiocyanate.

-

Nucleophilic Addition: A primary amine (aniline derivative) attacks the electrophilic carbon of the isothiocyanate (

) to form the thiourea.

Synthesis Pathway Visualization

The following diagram illustrates the reaction flow and the critical intermediate state.

Figure 1: Step-wise synthesis pathway via benzoyl isothiocyanate intermediate.

Structural Characterization & Validation

Trust in the synthesized structure is established through specific spectral fingerprints. The formation of an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton is a defining feature of this class.

Spectroscopic Fingerprints

| Technique | Functional Group | Expected Signal | Diagnostic Value |

| FT-IR | N-H Stretch | 3200–3400 cm⁻¹ | Broad/Split peaks indicate amide/thioamide NH. |

| C=O Stretch | 1670–1690 cm⁻¹ | Lower frequency than typical amides due to H-bonding. | |

| C=S Stretch | 1170–1390 cm⁻¹ | Confirmation of thione formation. | |

| NO₂ Stretch | ~1530 (asym) & 1350 (sym) cm⁻¹ | Confirms nitro substitution integrity. | |

| ¹H-NMR | N-H (Amide) | 11.0 – 12.5 ppm | Highly deshielded singlet; indicates intramolecular H-bond. |

| N-H (Thioamide) | 9.0 – 11.0 ppm | Deshielded, often broader. | |

| ¹³C-NMR | C=S (Thione) | 178 – 182 ppm | Most deshielded carbon signal. |

| C=O (Carbonyl) | 165 – 170 ppm | Distinct from thione; confirms benzoyl moiety. |

X-Ray Crystallography Insights

Single-crystal X-ray diffraction typically reveals a pseudo-six-membered ring formed by the N-H···O intramolecular hydrogen bond.

-

Conformation: The Carbonyl (C=O) and Thione (C=S) groups are usually trans to each other relative to the C-N bond, but the overall molecule adopts a twisted conformation to accommodate the H-bond.

-

Packing: Intermolecular N-H···S hydrogen bonds often link molecules into centrosymmetric dimers.

Biological Applications & SAR Logic[4][5][6][7][8]

The biological efficacy of these derivatives is heavily influenced by the electronic "Push-Pull" effects of the Nitro and Methyl groups.

Structure-Activity Relationship (SAR)[9]

-

Nitro Group (-NO₂):

-

Effect: Strong Electron Withdrawing Group (EWG).

-

Mechanism: Increases the acidity of the N-H protons, enhancing the molecule's ability to act as a hydrogen bond donor. This is critical for binding to anionic pockets in enzymes (e.g., DNA Gyrase in bacteria).

-

Impact: Generally enhances Antimicrobial and Urease Inhibitory activity.

-

-

Methyl Group (-CH₃):

Mechanism of Action Diagram

Figure 2: SAR logic flow connecting chemical substitutions to biological outcomes.

Experimental Protocol: Synthesis of N-(4-Nitrobenzoyl)-N'-(4-methylphenyl)thiourea

Safety Note: This procedure involves the generation of isothiocyanates (irritants) and the use of acetone (flammable). Perform in a fume hood.

Materials

-

4-Nitrobenzoyl chloride (10 mmol)

-

Ammonium thiocyanate (11 mmol)

-

p-Toluidine (4-methylaniline) (10 mmol)

-

Acetone (Anhydrous, 50 mL)

-

Reflux condenser, magnetic stirrer, round-bottom flask.[4]

Step-by-Step Methodology

-

Preparation of Isothiocyanate:

-

Dissolve Ammonium thiocyanate (0.84 g, 11 mmol) in 15 mL of anhydrous acetone in a 100 mL round-bottom flask.

-

Add a solution of 4-Nitrobenzoyl chloride (1.85 g, 10 mmol) in 15 mL acetone dropwise under stirring.

-

Reflux the mixture for 45–60 minutes . A white precipitate of Ammonium chloride (NH₄Cl) will form.

-

Critical Step: Do not filter yet. The isothiocyanate is generated in situ.[4][5]

-

-

Coupling Reaction:

-

Add a solution of p-Toluidine (1.07 g, 10 mmol) in 10 mL acetone dropwise to the hot reaction mixture.

-

Continue to reflux for 2–3 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[4]

-

Filter the solid using a Büchner funnel and wash with cold water.

-

Recrystallization: Purify the crude solid by recrystallization from Ethanol or an Ethanol/DMF mixture to obtain pure crystals (Yield typically 75-85%).

-

References

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. NIH/PMC. [Link]

-

Synthesis and Crystal Structure of N,N'-(p-phenyl)-bis-(p-nitro)benzoylthiourea. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][6]

-

1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. Acta Crystallographica Section E. [Link]

-

Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. benchchem.com [benchchem.com]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea solubility data

Topic: Physicochemical Profiling of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea: Solubility Determination Protocol & Thermodynamic Modeling Framework Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Chemical Engineers

Executive Summary

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS: 642945-33-3) represents a critical scaffold in the development of bioactive agents, specifically targeting antimicrobial and anticancer pathways. While its synthesis and biological efficacy are documented, the physicochemical data —specifically temperature-dependent solubility and thermodynamic dissolution parameters—remain a significant gap in the current literature.

This guide serves as a definitive technical protocol for researchers to generate, model, and interpret this missing data. By synthesizing established methodologies from analogous benzoylthiourea derivatives, this document provides a rigorous framework for determining the solubility landscape, ensuring data quality sufficient for process design (crystallization) and formulation development.

Compound Profile & Physicochemical Context

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

| Feature | Description | Impact on Solubility |

| Core Scaffold | Benzoylthiourea moiety | Facilitates intramolecular Hydrogen bonding (C=O |

| Substituent 1 | Ortho-methyl group (-CH | Introduces steric hindrance near the thiourea bridge, potentially disrupting crystal packing (lowering melting point) but increasing lipophilicity. |

| Substituent 2 | Meta-nitro group (-NO | Strong electron-withdrawing group. Increases the acidity of the thioamide protons, enhancing solubility in polar aprotic solvents (DMSO, DMF) via H-bond donation. |

| Predicted LogP | ~2.5 - 3.2 (Estimated) | Suggests poor aqueous solubility; high affinity for medium-polarity organic solvents (Ethyl Acetate, Ethanol). |

Predicted Solubility Landscape

Based on thermodynamic data from structural analogs (e.g., N-benzoyl-N'-phenylthiourea, N-benzoyl-N'-(4-chlorophenyl)thiourea), the expected solubility profile follows a distinct polarity-driven hierarchy.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong H-bond acceptance breaks solute-solute lattice energy. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvation via dipole-dipole interactions; temperature-dependent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good match for the benzoyl moiety; effective for crystallization. |

| Non-Polar | Hexane, Cyclohexane | Very Low | Lack of specific interactions to overcome crystal lattice energy. |

| Aqueous | Water, Phosphate Buffer | Insoluble ( | Hydrophobic effect dominates. |

Experimental Protocol: Isothermal Saturation Method

To establish authoritative data, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard. This protocol minimizes gravimetric errors associated with volatile solvents.

Workflow Visualization

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology

-

Preparation: Add excess N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea solid to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Connect the vessel to a thermostatic water bath (precision

K). Stir continuously using a magnetic stirrer for 24–48 hours to ensure saturation.-

Checkpoint: Ensure solid phase is always visible. If fully dissolved, add more solid.

-

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove micro-crystals).

-

Dilution: Immediately dilute the aliquot into a volumetric flask containing the HPLC mobile phase (e.g., Acetonitrile) to prevent precipitation upon cooling.

-

Quantification: Analyze via HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v).

-

Wavelength: 254 nm (Targeting the benzoyl chromophore).

-

Thermodynamic Modeling Framework

Raw solubility data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via multivariate regression.

-

Validation: A Relative Average Deviation (RAD)

indicates excellent model fit.

Dissolution Thermodynamics (Van't Hoff Analysis)

To determine if the dissolution is entropy- or enthalpy-driven, apply the van't Hoff equation:

-

Prediction: For this compound, we expect

(endothermic) and

Data Analysis Logic

Use the following decision logic to select the appropriate solvent system for your specific application (e.g., crystallization vs. formulation).

Figure 2: Decision tree for solvent selection based on thermodynamic data.

References

-

Synthesis & Structural Analogs

- Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids, 191, 172-179.

-

General Thiourea Properties

-

Compound Identification

-

PubChem CID 2735473 (Benzoylthiourea scaffold). Link

-

Sources

The Privileged Scaffold: A Technical Guide to 1-Benzoyl-3-(Substituted Phenyl)thiourea

Executive Summary

The 1-benzoyl-3-(substituted phenyl)thiourea scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its ability to form an intramolecular hydrogen bond that locks the conformation into a pseudo-six-membered ring, this scaffold exhibits potent biological activities ranging from urease inhibition to antimicrobial efficacy.

This guide moves beyond basic synthesis to explore the structural dynamics, structure-activity relationships (SAR), and validated protocols required to exploit this chemical class in drug discovery.

Part 1: Synthetic Architecture & Mechanism

The synthesis of 1-benzoyl-3-phenylthioureas is a nucleophilic addition reaction that proceeds via a reactive isothiocyanate intermediate. Unlike simple thiourea synthesis, the benzoyl group activates the system, making the carbonyl carbon and the thiocarbonyl carbon highly responsive to electronic tuning via phenyl ring substituents.

The "In Situ" Protocol

The most robust method avoids the isolation of the unstable benzoyl isothiocyanate intermediate.

Reaction Scheme Logic:

-

Activation: Benzoyl chloride reacts with a thiocyanate salt (KSCN or NH4SCN) to form benzoyl isothiocyanate.

-

Nucleophilic Attack: The primary amine (substituted aniline) attacks the highly electrophilic carbon of the isothiocyanate.

-

Stabilization: The product stabilizes via resonance and intramolecular hydrogen bonding.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis pathway emphasizing the in situ generation of the isothiocyanate intermediate.

Part 2: Structural Dynamics & Spectroscopy

Understanding the 3D conformation of this scaffold is critical for interpreting its biological activity.

The Intramolecular "Lock" (S6 Motif)

X-ray crystallographic studies consistently reveal a planar conformation stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide N-H proton.

-

Consequence: This forms a pseudo-six-membered ring (S6 graph set motif).

-

Biological Implication: This "locked" conformation pre-organizes the molecule for binding to metal centers (like Nickel in urease), reducing the entropic penalty of binding.

Spectroscopic Signatures[1]

-

IR Spectroscopy:

- (C=O): Typically appears around 1670–1690 cm⁻¹. It is shifted to lower frequencies compared to normal amides due to the intramolecular H-bonding.[1]

- (N-H): Broad bands around 3200–3300 cm⁻¹.

-

¹H NMR:

-

The N-H protons are highly deshielded. The proton involved in the intramolecular H-bond often appears very downfield (δ 11.0–12.0 ppm), confirming the "locked" structure.

-

Part 3: Pharmacological Spectrum & SAR

Urease Inhibition (The Primary Target)

Urease is a nickel-dependent enzyme critical for the survival of Helicobacter pylori. Benzoylthioureas act as potent inhibitors by coordinating with the bi-nickel center of the enzyme active site.

Mechanism: Mixed-type inhibition.[2] The sulfur atom (soft base) and carbonyl oxygen (hard base) chelate the Ni²⁺ ions.

SAR Trends:

-

Electron-Withdrawing Groups (EWG): Substituents like -NO₂ or -Cl on the phenyl ring generally increase potency by increasing the acidity of the N-H protons, strengthening the metal coordination.

-

Positioning: Para and meta substitutions often outperform ortho due to steric hindrance prevention during active site docking.

Comparative Potency Data:

| Compound Substituent (R) | IC₅₀ (µM) | Relative Potency | Mechanism Note |

| 3,4-Dimethoxy | 0.13 | Very High | Optimal electronic donation/lipophilicity balance |

| 4-Methoxy | 0.21 | High | Strong H-bond acceptor capability |

| 4-Nitro | 0.5 - 1.2 | High | Strong EWG enhances N-H acidity |

| Unsubstituted | > 20 | Low | Lacks electronic tuning |

| Hydroxyurea (Control) | ~100 | Moderate | Standard clinical reference |

Antimicrobial Activity

These compounds target bacterial DNA gyrase and fungal cell walls.

-

Key Insight: Fluorinated derivatives (e.g., -CF₃, -F) exhibit superior antimicrobial profiles due to increased lipophilicity, allowing better penetration of the bacterial cell membrane.

-

Target: Cryptococcus neoformans (fungal) and S. aureus (bacterial).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)thiourea

This protocol is self-validating; the appearance of a solid precipitate indicates successful formation.

Reagents:

-

Benzoyl Chloride (0.01 mol)[3]

-

Ammonium Thiocyanate (0.01 mol)[3]

-

4-Chloroaniline (0.01 mol)

-

Solvent: Dry Acetone (30 mL)

Step-by-Step:

-

Activation: Dissolve Ammonium Thiocyanate (0.76 g) in 10 mL dry acetone in a 100 mL round-bottom flask.

-

Addition: Add Benzoyl Chloride (1.16 mL) dropwise with constant stirring.

-

Reflux 1: Reflux the mixture for 1 hour. A white precipitate of Ammonium Chloride (NH₄Cl) will form.[4] Critical Step: Do not filter yet.

-

Amine Addition: Add 4-Chloroaniline (1.27 g) dissolved in 10 mL acetone to the hot reaction mixture.

-

Reflux 2: Reflux for an additional 2 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (4:1 ratio) to obtain needle-like crystals.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Reagents:

-

Jack Bean Urease (enzyme)

-

Urea (substrate)[5]

-

Phenol-hypochlorite reagents (for ammonia detection)

Workflow:

-

Incubate enzyme (10 µL) with test compound (10 µL) in buffer (pH 8.2) for 15 mins at 30°C.

-

Add Urea substrate (40 µL) and incubate for 30 mins.

-

Stop reaction with phenol reagent (40 µL) and alkali reagent (40 µL).

-

Measure absorbance at 625 nm after 50 mins.

-

Calculate % Inhibition:

.

Part 5: Mechanistic Visualization

The following diagram illustrates the "bidentate" binding mode where the benzoylthiourea scaffold chelates the Nickel ions within the Urease active site, preventing urea hydrolysis.

Figure 2: Proposed binding mechanism showing the bidentate chelation of the enzyme's nickel center.[6]

References

-

Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest. RSC Advances, 2015.[2]

-

Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans. ACS Omega, 2025.

-

Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E, 2012.

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 2020.[3]

-

A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of Sulfur Chemistry, 2013.

Sources

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide: Structural Identity, Synthesis, and Functional Profiling

[1]

Executive Summary

N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide (CAS 642945-33-3 ) is a specialized acylthiourea derivative utilized primarily in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies.[1] Belonging to the class of N-benzoyl-N'-arylthioureas , this compound integrates a benzamide core with a thiourea linker and a sterically congested nitro-aniline moiety.[1]

This guide serves as a definitive reference for researchers requiring precise nomenclature, validated synthesis protocols, and insight into the compound's utility in antimicrobial and urease-inhibition research.[1]

Nomenclature and Chemical Identity

Accurate database searching and procurement require a mastery of the compound's various synonyms.[1] The molecule consists of three distinct pharmacophores: a benzoyl group , a thiourea bridge , and a 2-methyl-3-nitrophenyl ring .[1]

Validated Synonyms Table

| Nomenclature System | Name / Identifier | Context |

| IUPAC (Preferred) | N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide | Official systematic name |

| Common Chemical | 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea | Standard laboratory notation |

| Inverted CAS Style | Benzamide, N-[[(2-methyl-3-nitrophenyl)amino]thioxomethyl]- | Chemical Abstracts Service indexing |

| Structural Descriptive | N-Benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea | Emphasizes the N,N'-disubstitution |

| CAS Registry Number | 642945-33-3 | Unique numerical identifier |

Structural Visualization

The following diagram deconstructs the molecule into its functional modules, aiding in retrosynthetic analysis.

Figure 1: The molecule is modular, allowing independent modification of the benzoyl (left) and aniline (right) wings to tune solubility and potency.

Chemical Synthesis Protocol

The synthesis of N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide relies on the nucleophilic addition of an amine to a highly reactive benzoyl isothiocyanate intermediate.[1] This protocol is designed for high purity and avoids the use of unstable thiophosgene.[1]

Reaction Pathway

The synthesis proceeds in two stages:

-

In situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate.

-

Coupling with 2-methyl-3-nitroaniline.

Figure 2: Stepwise formation of the acyl thiourea linkage via an isothiocyanate intermediate.

Detailed Experimental Methodology

Objective: Synthesize 10 mmol of the target compound.

Materials:

-

Benzoyl chloride (1.40 g, 10 mmol)[1]

-

Ammonium thiocyanate (0.84 g, 11 mmol)[1]

-

2-methyl-3-nitroaniline (1.52 g, 10 mmol)[1]

-

Acetone (Dry, 50 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Ammonium thiocyanate (1.1 eq) in 30 mL of dry acetone.

-

Addition: Add Benzoyl chloride (1.0 eq) dropwise over 10 minutes. A white precipitate of ammonium chloride will form immediately.[1]

-

Reflux: Heat the mixture to reflux for 30 minutes to ensure complete conversion to benzoyl isothiocyanate.

-

Coupling: Cool the reaction mixture to room temperature. Add a solution of 2-methyl-3-nitroaniline (1.0 eq) dissolved in 20 mL acetone dropwise.

-

Reaction: Stir the mixture at room temperature for 3–4 hours. The solution will likely turn yellow/orange, and the product may begin to precipitate.[1]

-

Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with water (to remove inorganic salts), and recrystallize from Ethanol/DMF (9:1) to obtain the pure compound.[1]

Self-Validation Check:

-

IR Spectroscopy: Look for the disappearance of the sharp isothiocyanate peak (~2000 cm⁻¹) and the appearance of the thiocarbonyl (C=S) stretch around 1250 cm⁻¹ and amide (C=O) around 1670 cm⁻¹.[1]

Biological & Research Applications

This specific isomer is part of a broader class of Acylthioureas investigated for specific biological activities. Researchers utilizing CAS 642945-33-3 often explore the following domains:

Urease Inhibition

Benzoylthioureas are potent inhibitors of urease, an enzyme critical for the survival of Helicobacter pylori in the stomach.[1] The thiourea moiety coordinates with the nickel ions in the urease active site.[1]

-

Mechanism: The Sulfur and Oxygen atoms act as a bidentate ligand, chelating the Ni²⁺ metallocenter.[1]

-

Relevance: The 3-nitro group provides electron-withdrawing effects that may enhance the acidity of the -NH- protons, strengthening hydrogen bonding with the enzyme active site.[1]

Antimicrobial Activity

The lipophilic benzoyl group facilitates cell membrane penetration, while the thiourea core disrupts bacterial metabolic pathways.[1]

-

Target: Often screened against Gram-positive bacteria (e.g., S. aureus) and fungi.[1]

-

SAR Insight: The 2-methyl group introduces steric hindrance (ortho-effect), which can prevent rapid metabolic degradation of the amide bond, potentially increasing the half-life of the compound in vitro.[1]

Metal Chelation and Sensing

Due to the "Hard-Soft" donor set (Oxygen = Hard, Sulfur = Soft), this molecule is an effective ligand for transition metals (Cu²⁺, Hg²⁺, Pb²⁺).[1]

-

Application: Development of colorimetric sensors for heavy metal detection or as an extracting agent in analytical chemistry.[1]

References

-

Saeed, A., et al. (2014).[1] "Biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas." Journal of Sulfur Chemistry, 35(3), 318–355.[1] (Review of the general pharmacophore class).

-

PubChem. (2025).[1][2] Benzoylthiourea Structure and Class Properties. National Library of Medicine.[1] Retrieved from [Link]

-

Limban, C., et al. (2013).[1] "Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity." Drug Design, Development and Therapy, 7, 993.[1] (Synthesis methodology reference).

Thiourea Scaffolds in Medicinal Chemistry: Synthetic Architectures and Therapeutic Targeting

Executive Summary

The thiourea moiety (

Part 1: The Privileged Scaffold – Chemical Architecture

Electronic and Structural Properties

The medicinal potency of thiourea stems from its ability to act as a dual hydrogen bond donor (via NH protons) and a weak acceptor (via the thione sulfur).

-

Tautomeric Equilibrium: Thioureas exist in equilibrium between the stable thione form and the thiol (isothiourea) form.[3] In physiological media, the thione form predominates, but the thiol tautomer facilitates metal coordination (e.g., Cu²⁺, Zn²⁺ chelation).

-

Bioisosterism: Replacing the urea oxygen with sulfur increases the van der Waals radius (1.80 Å vs. 1.52 Å) and lipophilicity (LogP), improving membrane permeability—a critical factor for intracellular targets like tyrosine kinases.

Binding Modes

-

Anion Recognition: The acidic NH protons form strong bidentate hydrogen bonds with carboxylates (e.g., Asp/Glu residues in active sites) or halides.

-

Metal Chelation: The sulfur atom acts as a soft nucleophile, showing high affinity for active site metals in metalloproteases and ureases.

Part 2: Synthetic Strategies & Mechanisms[4]

Efficient access to diverse thiourea libraries relies on two primary methodologies: nucleophilic addition to isothiocyanates and the acyl-isothiocyanate route.

Mechanism of Formation

The formation of 1,3-disubstituted thioureas typically proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of an isothiocyanate.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing various thiourea classes.

Caption: Figure 1. Divergent synthetic pathways for standard 1,3-disubstituted thioureas (Route A) and acyl-thiourea derivatives (Route B).

Part 3: Therapeutic Applications & SAR[4][5]

Anticancer Activity (Kinase Inhibition)

Thiourea derivatives have shown potent inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR.

-

SAR Insight: Electron-withdrawing groups (EWGs) such as

, -

Mechanistic Rationale: The EWGs increase the acidity of the thiourea NH protons, strengthening the hydrogen bond interaction with the hinge region residues (e.g., Glu885 in VEGFR-2) [1].

Antimicrobial & Urease Inhibition

Thioureas are potent urease inhibitors, critical for treating Helicobacter pylori infections.

-

Binding Mode: The thiourea sulfur coordinates with the bi-nickel center of the urease active site, while the NH groups H-bond with Asp363 and Ala366 [2].

-

Optimization: Bulky lipophilic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) improve binding affinity by occupying the hydrophobic pocket near the active site.

Visualization: SAR Decision Matrix

The following logic tree guides the optimization of thiourea leads based on the target class.

Caption: Figure 2. Structure-Activity Relationship (SAR) optimization strategy for kinase vs. urease targeting.

Part 4: Experimental Protocols

General Procedure for 1,3-Disubstituted Thioureas (Route A)

This protocol is self-validating through TLC monitoring and melting point determination.

Reagents:

-

Aryl Isothiocyanate (1.0 mmol)

-

Substituted Aniline/Amine (1.0 mmol)

-

Ethanol (Absolute, 10-15 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted aniline in 10 mL of absolute ethanol.

-

Addition: Dropwise add 1.0 mmol of the aryl isothiocyanate to the stirring amine solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–6 hours.

-

Validation Point: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the isothiocyanate spot indicates completion.

-

-

Isolation: Cool the mixture to room temperature, then refrigerate overnight. The thiourea product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary to achieve >95% purity (confirmed by HPLC).

Quantitative Data: Activity Profile of Selected Derivatives

The table below summarizes the impact of substituents on anticancer activity (IC50 against MCF-7 cell line) [3].

| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) | Activity Level |

| TU-01 | Phenyl | Phenyl | > 50.0 | Inactive |

| TU-05 | 4-Chlorophenyl | 4-Fluorophenyl | 12.4 | Moderate |

| TU-09 | 3,5-Bis(CF3)phenyl | 4-Methoxyphenyl | 1.9 | Potent |

| TU-12 | 4-Nitrophenyl | Pyridin-2-yl | 3.2 | Potent |

Note: Data adapted from recent SAR studies illustrating the "Electronic Effect" where EWGs (TU-09, TU-12) drastically improve potency compared to unsubstituted analogs (TU-01).

References

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity . Biointerface Research in Applied Chemistry. (2025).[4][5] Link

-

Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors . ACS Omega. (2023). Link

-

Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity . Malaysian Journal of Analytical Sciences. (2022).[6] Link

-

Biological Applications of Thiourea Derivatives: Detailed Review . MDPI. (2024). Link

-

Thiourea Derivatives in Agrochemical Discovery and Development . Journal of Agricultural and Food Chemistry. (2025).[5] Link

Sources

Methodological & Application

Application Note: Cytotoxic Profiling of Benzoylthiourea Derivatives on Cancer Cell Lines

Abstract & Scientific Rationale

Benzoylthiourea derivatives (BTUs) represent a privileged scaffold in medicinal chemistry due to their ability to act as bidentate ligands (via O,S-donor atoms) and their structural flexibility. These compounds exhibit potent anticancer activity through multiple mechanisms, including DNA intercalation, Topoisomerase II inhibition, and reactive oxygen species (ROS) generation.

However, the physicochemical properties of BTUs—specifically their lipophilicity and potential for redox activity—pose unique challenges in standard cytotoxicity workflows. This guide provides a validated framework for evaluating BTU cytotoxicity, emphasizing the elimination of false positives caused by chemical reduction of MTT/MTS reagents and ensuring accurate IC50 determination.

Chemical Handling & Preparation

Critical Challenge: BTUs are generally hydrophobic. Improper solubilization leads to micro-precipitation in the cell culture media, causing light scattering that interferes with optical density (OD) readings and reduces bioavailability.

Stock Solution Protocol

-

Solvent Selection: Use sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a primary stock at 10 mM or 20 mM .

-

Note: Avoid higher concentrations (e.g., 100 mM) unless the derivative is confirmed to be highly soluble. BTUs often precipitate upon freeze-thaw cycles at high concentrations.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not refreeze an aliquot more than twice.

Working Solutions (The "Step-Down" Method)

Directly adding high-concentration stock to media often shocks the compound out of solution.

-

Intermediate Dilution: Dilute the stock 1:10 in sterile PBS or serum-free media before the final dilution into complete media.

-

Final Solvent Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .

-

Validation: Include a "Vehicle Control" (0.5% DMSO in media) to normalize data.

-

Experimental Workflow Visualization

Figure 1: Validated workflow for BTU screening. Note the critical "Cell-Free Control" step to detect chemical interference.

Protocol 1: The Interference-Corrected MTT Assay

Standard: ISO 10993-5 / NCI-60 Methodology adapted for thioureas.

The Trap: Thiourea moieties can exhibit reducing properties. In some environments, they may non-enzymatically reduce the tetrazolium salt (MTT) to formazan, creating a false signal of "viability" even if the cells are dead.

Materials[1][2][3][4][5][6][7]

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), or A549 (Lung).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

Step-by-Step Procedure

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Fill outer wells with sterile PBS to prevent the "Edge Effect" (evaporation altering concentrations). Incubate 24h.

-

Treatment: Remove old media. Add 100 µL of fresh media containing BTU derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replicates: Triplicate wells per concentration.

-

-

Controls (Mandatory):

-

Negative Control: Untreated cells.

-

Vehicle Control: Media + DMSO (same % as highest drug dose).

-

Positive Control: Doxorubicin or Cisplatin.[3]

-

Blank: Media only (no cells).

-

Compound Interference Control: Media + BTU (highest conc.) + MTT (No cells). <-- CRITICAL

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT stock to each well. Incubate 3–4 hours.

-

Solubilization: Carefully aspirate media (without disturbing purple crystals). Add 100 µL DMSO. Shake plate for 10 min.

-

Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Validation Logic

Before calculating IC50, check the Compound Interference Control :

-

If OD (Interference Control) > OD (Blank), the BTU is chemically reducing the MTT.

-

Correction: Subtract the OD of the (Media + Compound) well from the corresponding treatment wells before calculating viability.

Protocol 2: Mechanistic Confirmation (Apoptosis)

Cytotoxicity data alone does not define a drug. BTUs typically induce apoptosis via the intrinsic mitochondrial pathway.

Annexin V-FITC / PI Staining[4]

-

Seed: 6-well plates (2 x 10^5 cells/well). Treat with BTU at IC50 concentration for 24h.

-

Harvest: Trypsinize cells (save the supernatant as it contains detached apoptotic cells).

-

Wash: Centrifuge and wash 2x with cold PBS.

-

Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Analyze: Flow Cytometry within 1 hour.

Expected Pathway Visualization

Figure 2: Proposed Mechanism of Action (MOA) for Benzoylthioureas involving ROS-mediated apoptosis.

Data Presentation & Analysis

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background OD | Compound precipitation or MTT reduction. | Check "Interference Control." Wash cells with PBS before adding MTT. |

| "Smile" Effect | Edge effect (evaporation). | Do not use outer wells for data; fill them with PBS. |

| Low Reproducibility | Inconsistent pipetting or cell clumping. | Vortex stock vigorously. Ensure single-cell suspension during seeding. |

| No Toxicity at High Dose | Compound crashed out of solution. | Check media under microscope for crystals. Lower the max concentration. |

References

-

Saeed, A., et al. (2016). Synthesis, characterization and biological evaluation of some new 1-aroyl-3-aryl thiourea derivatives. Journal of Chemical Sciences.

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity.[4] European Journal of Medicinal Chemistry.

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].

-

Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

-

Li, X., et al. (2012). Design and synthesis of novel 1,3-disubstituted thiourea derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Antifungal Profiling of N-Benzoyl-N'-(Substituted Phenyl)thioureas

Application Note & Protocol Guide | Version 2.1

Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists. Scope: Synthesis rationale, high-throughput screening (CLSI standards), and mechanism of action (MoA) determination.

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. N-benzoyl-N'-(substituted phenyl)thioureas represent a privileged scaffold due to their dual ability to chelate essential metalloenzymes and disrupt fungal cell wall integrity.

This guide provides a rigorous, field-validated workflow for evaluating these compounds. Unlike standard screening protocols, this document integrates Clinical and Laboratory Standards Institute (CLSI) methodologies with advanced mechanistic assays (Sorbitol Protection and Ergosterol Binding) to distinguish between membrane-disrupting and cell-wall-inhibiting candidates.

Chemical Rationale & SAR Insights

Before screening, understanding the Structure-Activity Relationship (SAR) is vital for interpreting data. The thiourea moiety (

-

Key SAR Drivers:

-

Electron-Withdrawing Groups (EWG): Substitution at the phenyl ring with halogens (F, Cl) or

typically enhances lipophilicity and antifungal potency. Trifluoromethyl ( -

Intramolecular Hydrogen Bonding: The carbonyl oxygen and thioamide proton form a pseudo-six-membered ring, stabilizing the conformation for receptor binding.

-

Figure 1: Synthesis & Screening Logic Flow

Caption: Workflow from chemical synthesis to biological validation. The decision matrix prioritizes active compounds for mechanistic profiling.

Materials & Experimental Setup

Critical Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade. Note: Thioureas are lipophilic; ensure final DMSO concentration in assay < 1% to avoid solvent toxicity.

-

Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). Crucial for reproducibility over Sabouraud Dextrose Broth (SDB).

-

Resazurin (Alamar Blue): For colorimetric endpoint determination (optional but recommended for high-throughput).

-

Controls:

-

Positive: Fluconazole (Azole), Amphotericin B (Polyene).

-

Negative: Solvent blank (1% DMSO).

-

Target Strains

-

Yeasts: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030).

-

Molds: Aspergillus fumigatus (ATCC 204305).

Protocol A: High-Throughput MIC Determination

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend 5 colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100, then 1:20 in RPMI 1640 to achieve final working inoculum of

CFU/mL.

-

-

Compound Dilution:

-

Prepare 100x stock solutions of thiourea derivatives in DMSO.

-

Perform 2-fold serial dilutions in a deep-well block.

-

-

Plate Setup (96-well U-bottom):

-

Columns 1-10: Add 100 µL of compound (2x final conc) + 100 µL of standardized inoculum.

-

Column 11 (Growth Control): 100 µL RPMI + 1% DMSO + 100 µL inoculum.

-

Column 12 (Sterility Control): 200 µL RPMI only.

-

-

Incubation & Reading:

-

Incubate at 35°C for 24h (48h for slow growers).

-

Visual Read: MIC is the lowest concentration showing 100% inhibition (optically clear).

-

Colorimetric Read: Add 20 µL Resazurin (0.01%). Incubate 4h. Blue = Dead/Inhibited; Pink = Live.

-

Figure 2: Microdilution Plate Layout

Caption: Visual guide for MIC interpretation. "GC" = Growth Control (positive), "SC" = Sterility Control (negative).

Protocol B: Mechanism of Action (MoA)

Once an active compound (MIC < 16 µg/mL) is identified, the mechanism must be validated. Thioureas often target the cell wall or membrane integrity .

Assay 1: Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[1] If the compound inhibits cell wall synthesis (like Echinocandins), fungal cells will survive in the presence of sorbitol (forming protoplasts) but lyse without it.

-

Setup: Prepare two parallel microdilution plates.

-

Plate A: Standard RPMI 1640.

-

Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

-

-

Execution: Perform MIC testing as per Protocol A.

-

Interpretation:

-

MIC (Plate A) << MIC (Plate B): The compound targets the cell wall. The MIC increases in Plate B because sorbitol stabilizes the osmotically fragile protoplasts.

-

MIC (Plate A) ≈ MIC (Plate B): The target is likely NOT the cell wall (e.g., membrane or intracellular).

-

Assay 2: Ergosterol Binding Assay (Membrane Integrity)

Principle: If the compound binds to ergosterol (like Amphotericin B), adding exogenous ergosterol will "sequester" the drug, raising the MIC.

-

Setup:

-

Plate A: Standard RPMI 1640.

-

Plate B: RPMI 1640 + 400 µg/mL exogenous Ergosterol .

-

-

Execution: Perform MIC testing.

-

Interpretation:

-

MIC Increase (4-fold or higher) in Plate B: The compound binds to ergosterol.

-

No Change: The compound acts via a different membrane mechanism or intracellular target.

-

Data Analysis & Troubleshooting

Calculating Parameters

| Parameter | Definition | Calculation/Observation |

| MIC | Minimum Inhibitory Concentration | Lowest conc. with no visible growth. |

| MFC | Minimum Fungicidal Concentration | Plate 10 µL from clear wells onto SDA. Lowest conc. with <3 colonies (99.9% kill).[2] |

| MFC/MIC Ratio | Activity Type | Ratio ≤ 4: Fungicidal Ratio > 4: Fungistatic |

Troubleshooting Common Issues

-

Precipitation: Thioureas are hydrophobic. If precipitation occurs in the well, the MIC is invalid.

-

Solution: Use a lower starting concentration or confirm solubility in RPMI via light microscopy before inoculation.

-

-

Trailing Effect: Partial inhibition (faint haze) persists across dilutions.

-

Solution: Read the endpoint at 50% inhibition (IC50) or extend incubation to 48h to confirm resistance vs. static effect.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). Wayne, PA: CLSI.[4] Link

-

Zhao, M., et al. (2013).[5] "Antituberculosis and Antifungal Activities of Synthesized Benzoylthiourea Derivatives." Asian Journal of Chemistry. Link

-

Larsen, B. (2025). "Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms."[1][6] Journal of Microbiology Methods. Link

- Frost, D.J., et al. (1995). "Characterization of the antifungals: The sorbitol protection assay." Journal of Antibiotics.

-

Limban, C., et al. (2020).[7] "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules. Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. asianpubs.org [asianpubs.org]

- 6. mushare.marian.edu [mushare.marian.edu]

- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications [mdpi.com]

Application Notes & Protocols: A Guide to the Synthesis and Application of Benzoylthiourea Ligands in Coordination Chemistry

Foreword: The Architectural Versatility of Benzoylthioureas

N-benzoylthioureas represent a cornerstone class of ligands in modern coordination chemistry. Their significance stems not from complexity, but from an elegant and highly modular design. Possessing both hard (oxygen, nitrogen) and soft (sulfur) donor atoms, these ligands exhibit remarkable versatility in their coordination modes, allowing them to form stable complexes with a vast array of transition metals.[1][2][3] This adaptability has made them invaluable scaffolds in fields ranging from catalysis and materials science to the development of novel therapeutic agents with antimicrobial and anticancer properties.[4][5][6][7]

This document serves as a comprehensive guide for researchers, providing not just the procedural steps for synthesis but also the underlying chemical principles and field-proven insights. We will deconstruct the synthetic pathway into its core components, detail robust characterization techniques, and explore the subsequent coordination behavior, ensuring that each protocol is a self-validating system for reproducible success.

The Synthetic Cornerstone: A Two-Step, One-Pot Approach

The most efficient and widely adopted method for synthesizing N-substituted benzoylthiourea ligands is a two-step, one-pot reaction. This strategy involves the in situ generation of a reactive benzoyl isothiocyanate intermediate, which is immediately trapped by a primary or secondary amine without the need for isolation.[8][9] This approach is favored for its high yields, operational simplicity, and the ability to readily generate a diverse library of ligands by simply varying the amine starting material.

The overall transformation follows this general scheme:

Protocol I: In Situ Preparation of Benzoyl Isothiocyanate

The success of the entire synthesis hinges on the efficient formation of the benzoyl isothiocyanate intermediate. This is achieved through a nucleophilic acyl substitution reaction where the thiocyanate ion (SCN⁻) attacks the electrophilic carbonyl carbon of benzoyl chloride.

Causality of Experimental Choices:

-

Anhydrous Solvent: Acetone is the solvent of choice due to its ability to dissolve the thiocyanate salt and its relatively low boiling point, which facilitates subsequent refluxing.[10] Crucially, the solvent must be anhydrous. Benzoyl chloride and the resulting benzoyl isothiocyanate are highly susceptible to hydrolysis, which would lead to the formation of benzoic acid and other unwanted byproducts.

-

Thiocyanate Salt: Both ammonium thiocyanate and potassium thiocyanate are effective.[8][10] Ammonium thiocyanate is often used due to its excellent solubility in acetone.

-

Controlled Addition: Benzoyl chloride is added dropwise to manage the exothermic nature of the reaction and prevent localized overheating, which could promote side reactions.[10]

-

Reflux: Heating the mixture to reflux ensures the reaction proceeds to completion, maximizing the yield of the isothiocyanate intermediate.[10]

Experimental Workflow: Benzoyl Isothiocyanate Formation

Caption: Workflow for the in situ synthesis of benzoyl isothiocyanate.

Protocol II: Synthesis of N-Aryl/Alkyl-N'-Benzoylthiourea Ligands

With the benzoyl isothiocyanate formed in solution, the final step is the nucleophilic addition of an amine. The lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate (-N=C=S) group, which is highly electrophilic.

Causality of Experimental Choices:

-

Amine Selection: The identity of the amine (R-NH₂ or R₂NH) directly defines the final ligand. A vast range of primary and secondary, aliphatic and aromatic amines can be used, providing immense structural diversity.[9][10][11]

-

Reaction Time: The reaction is typically stirred for 2-3 hours at room temperature to ensure complete consumption of the isothiocyanate intermediate.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: The reaction mixture is poured into acidified ice-cold water. The benzoylthiourea product is insoluble in water and precipitates out, while inorganic byproducts (e.g., ammonium chloride) and unreacted starting materials remain in the aqueous phase.[8]

-

Purification: Recrystallization from a suitable solvent, commonly ethanol, is a critical final step to obtain a product of high purity, which is essential for subsequent coordination studies and reliable characterization.[8][12]

Detailed Step-by-Step Methodology

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate (or Potassium thiocyanate)

-

Selected primary or secondary amine (e.g., aniline, 4-chloroaniline, diethylamine)

-

Anhydrous Acetone

-

Ethanol (for recrystallization)

-

Deionized water

-

Dilute Hydrochloric Acid

Procedure:

-

Step 1: Benzoyl Isothiocyanate Synthesis. Following Protocol I, prepare the benzoyl isothiocyanate solution in situ. Do not isolate the intermediate. The resulting orange-tinged solution containing the unreacted solids (ammonium/potassium chloride) is used directly.

-

Step 2: Amine Addition. Prepare a solution of the chosen amine (1.0 equivalent relative to the initial benzoyl chloride) in a minimal amount of anhydrous acetone.

-

Add the amine solution to the stirred benzoyl isothiocyanate mixture from Step 1 at room temperature.[8]

-

Step 3: Reaction. Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. A precipitate of the desired benzoylthiourea product may begin to form.[8][10]

-

Step 4: Product Precipitation. Pour the entire reaction mixture slowly into a beaker containing a large volume of ice-cold water acidified with a few drops of dilute HCl.

-

Stir the resulting suspension vigorously to ensure complete precipitation of the crude product.

-

Step 5: Isolation and Washing. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Step 6: Purification. Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Overall Synthetic Workflow

Caption: Complete workflow for N-substituted benzoylthiourea synthesis.

Trustworthiness: A Self-Validating System of Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized ligand. The data obtained from these techniques should be congruent and collectively validate the target structure.

| Technique | Purpose | Expected Observations / Key Data Points |

| Melting Point | Assess purity and provide initial identification. | A sharp, well-defined melting point range indicates high purity.[5][11] |